molecular formula C22H28Br2N6O5 B110486 Acebrophylline CAS No. 96989-76-3

Acebrophylline

Cat. No. B110486
CAS RN: 96989-76-3
M. Wt: 616.3 g/mol
InChI Key: IPUHJDQWESJTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acebrophylline is a medication that serves as an airway mucus regulator with anti-inflammatory properties. It is a compound that contains ambroxol and theophylline-7-acetic acid. Ambroxol is involved in the biosynthesis of pulmonary surfactant, which is crucial for lung function, while theophylline-7-acetic acid enhances the blood levels of ambroxol, thereby stimulating surfactant production more rapidly and intensely. This combination leads to a reduction in mucus viscosity and adhesivity, improving ciliary clearance. Acebrophylline also diverts phosphatidylcholine from the synthesis of inflammatory mediators, such as leukotrienes, thus exerting an anti-inflammatory effect. Clinically, acebrophylline has been found effective in treating various bronchial conditions, reducing the frequency of bronchial obstruction, and improving ventilatory function .

Synthesis Analysis

The synthesis of compounds related to acebrophylline involves complex organic reactions. For instance, the total synthesis of (+)-astrophylline, a compound with a similar bis-piperidyl skeleton, was achieved through a novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis. This process was key in obtaining the stereochemically well-defined structure. Additionally, a [2,3]-Wittig-Still rearrangement was employed to control the stereochemistry of the cyclopentene intermediate .

Molecular Structure Analysis

The molecular structure of acebrophylline is 1, 2, 3, 6-tetrahydro-1, 3-dimethyl-2, 6-dioxo-7H-purine-7-acetic acid with trans-4-[(2-amino-3, 5 dibromophenyl) methyl] aminio] cyclohexanol. This complex structure is responsible for its pharmacological activities. The structure was determined through various analytical methods, including high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Acebrophylline undergoes chemical reactions typical of its constituent molecules. Ambroxol, part of the acebrophylline molecule, reacts with theophylline-7-acetic acid to form a salt used in the treatment of respiratory diseases. The solid-state chemistry of this salt has been studied, revealing the existence of polymorphs and solvated forms, which were investigated using X-ray diffractometry, DSC, TGA, and HSM techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of acebrophylline have been characterized using various analytical techniques. Spectrophotometric methods have been developed for the estimation of acebrophylline in bulk and capsule formulations. These methods are based on the formation of colored complexes with reagents such as ferric chloride in the presence of 2,2'-bipyridyl or the diazotization of acebrophylline followed by coupling with β-naphthol. These methods have been statistically validated for precision and accuracy . Additionally, the phase diagram of the binary system of ambroxol and theophylline-7-acetic acid was constructed to understand the miscibility and immiscibility of the components in different phases .

Scientific Research Applications

1. Airway Mucoregulation and Anti-Inflammatory Effects Acebrophylline is recognized for its airway mucus regulation and anti-inflammatory properties. It is particularly effective in obstructive airway diseases. Acebrophylline contains ambroxol, which aids in the biosynthesis of pulmonary surfactant, and theophylline-7 acetic acid, enhancing ambroxol's blood levels and surfactant production. This leads to a decrease in mucus viscosity and adhesivity, improving ciliary clearance. Moreover, acebrophylline diverts phosphatidylcholine from the synthesis of inflammatory mediators like leukotrienes, further exerting an anti-inflammatory effect (Pozzi, 2016).

2. Therapeutic Effectiveness in Respiratory Diseases Acebrophylline has demonstrated therapeutic efficacy in chronic obstructive pulmonary disease (COPD). A study involving 50 patients with COPD showed that acebrophylline positively impacted expectoration quantity and viscosity, leading to significant improvements in symptoms and respiratory function (Agliati, 1995).

3. Novel Drug Delivery Approaches Research into innovative drug delivery methods for acebrophylline has been conducted. One study focused on the development of acebrophylline lozenges for bronchial asthma treatment. Lozenges offer a unique delivery system, potentially improving treatment effectiveness for asthma (Patel, Kantilal, & Sachin, 2020).

4. Analytical Methods for Acebrophylline Various analytical methods, such as RP-HPLC, have been developed for estimating acebrophylline. These methods provide accurate and economical means for analyzing the drug in different forms, contributing to quality control and research (Sharma & Agarwal, 2019).

5. Comparative Studies in COPD Treatment Comparative studies have been conducted to assess the efficacy of acebrophylline against other drugs in COPD treatment. These studies help in understanding the drug's effectiveness and tolerability in comparison to other treatment options (Tapadar et al., 2014).

6. Solid-State Chemistry Analysis Investigations into the solid-state chemistry of ambroxol theophylline-7-acetate, a key component of acebrophylline, have been conducted. This research aids in understanding the drug's physical and chemical properties, crucial for formulation development (Foppoli et al., 2007).

7. Bioequivalence Studies Bioequivalence studies are crucial in assessing the similarity between different formulations of acebrophylline. This research ensures the consistency and safety of various acebrophylline products available in the market (Cho et al., 2005).

8. Chronotherapy of Asthma Research into time-release compression-coated tablets containing acebrophylline for asthma chronotherapy has been conducted. Such innovative approaches aim to optimize the timing of drug release to align with the patient's condition, potentially improving treatment outcomes (Nawle & Tadvee, 2014).

9. Sustained Release Microspheres for Asthma Treatment The development and optimization of sustained-release microspheres of acebrophylline have been explored. These microspheres can provide prolonged drug release, enhancing the effectiveness of asthma treatment (Shah, Sheikh, & Jain, 2021).

10. Spectroscopic Methods for Drug Estimation Spectroscopic methods have been developed for the simultaneous estimation of acebrophylline in combination with other drugs in capsule forms. This research is significant for the accurate and efficient analysis of drug combinations used in respiratory disease treatment (Jadhav et al., 2017).

Safety And Hazards

Acebrophylline is not recommended for use if you are allergic to it . It is also not recommended for use during pregnancy unless absolutely necessary . Consult your doctor if you are pregnant to understand the risk and benefits .

Future Directions

Acebrophylline is therapeutically effective in patients with acute or chronic bronchitis, chronic obstructive or asthma-like bronchitis and recurrence of chronic bronchitis . It reduces the frequency of episodes of bronchial obstruction and reduces the need for beta2-agonists, and improves indexes of ventilatory function . This suggests that Acebrophylline could be a promising drug in the management of respiratory diseases in the future.

properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914235
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acebrophylline

CAS RN

96989-76-3, 179118-73-1
Record name Ambroxol theophyllinacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol acefyllinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179118-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL ACEFYLLINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The mixture of ambroxol base (20.0 g, 0.052 moles) and toluene (160 ml) was heated at 60-65° C. for 1-2 minutes to prepare a clear solution. Toluene (100 ml) and theophylline-7-acetic acid (12.6 g, 0.052 moles) were charged in a round bottom flask and heated at 75 to 80° C. To this flask, the prepared solution of ambroxol base in toluene was added under stirring while maintaining the temperature between 75-80° C. during 2-3 minutes. The resulting reaction mixture was stirred at 100-105° C. for 25-30 minutes. The reaction mixture was allowed to cool to room temperature. The separated solid product was filtered and washed with toluene and dried. The yield of Acebrophylline obtained was 98.2%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The solution of ambroxol base in non-polar solvent is added to the flask containing theophylline-7-acetic acid and non-polar solvent under stirring while maintaining the temperature between 60-85° C. The addition time is 2-3 minutes. The reaction mixture is heated at the temperature between 60-105° C. with continuous stirring for 25-35 minutes. The reaction mixture is allowed to cool to the room temperature. A solid product is formed. This solid product is separated by filtration. The product is washed with the small amount of non-polar solvent and dried. The yield of Acebrophylline obtained is 95-98% of the theoretical yield. The yield of Acebrophylline is 154-159% of the weight of ambroxol base. The purity of Acebrophylline thus obtained as measured by HPLC is more than 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acebrophylline
Reactant of Route 2
Reactant of Route 2
Acebrophylline
Reactant of Route 3
Reactant of Route 3
Acebrophylline
Reactant of Route 4
Reactant of Route 4
Acebrophylline
Reactant of Route 5
Acebrophylline
Reactant of Route 6
Acebrophylline

Citations

For This Compound
325
Citations
E Pozzi - Monaldi Archives for Chest Disease, 2007 - monaldi-archives.org
… Acebrophylline is an airway mucus regulator with … such as the leukotrienes, acebrophylline also exerts an inflammatory … On a clinical level, acebrophylline is therapeutically effective in …
Number of citations: 34 monaldi-archives.org
SR Tapadar, M Das, AD Chaudhuri… - Journal of clinical and …, 2014 - ncbi.nlm.nih.gov
… and anti-inflammatory agent while Acebrophylline is a newer one. … Group-1: receiving Acebrophylline 100mg twice daily and … but cardiovascular side effects are less with …
Number of citations: 16 www.ncbi.nlm.nih.gov
G Agliati - Current therapeutic research, 1995 - Elsevier
… Acebrophylline was administered at a dose of 100 mg twice … : acebrophylline 100-mg capsules (n = 20); acebrophylline 100-… The results of this study confirm that acebrophylline is safe …
Number of citations: 7 www.sciencedirect.com
SR Dhaneshwar, VN Jagtap - J Basic and App Sci Research, 2011 - Citeseer
A stability-indicating RP-HPLC-PDA method has been developed and subsequently validated for the determination of Acebrophylline in commercial capsules. The proposed HPLC …
Number of citations: 10 citeseerx.ist.psu.edu
P Nakarani Pradip, M Patel Dhaval - International Journal, 2013 - academia.edu
A rapid, accurate and precise stability indicating HPTLC method has been developedandvalidatedfor the estimation of Acebrophylline in pharmaceutical formulation. In this method, …
Number of citations: 3 www.academia.edu
MD Bauskar, P Sonawane… - Research Journal of …, 2011 - indianjournals.com
A RP-HPLC method used for determination of acebrophylline in capsule was developed. Determination of acebrophylline in capsule was conducted by using RP-HPLC method with UV-…
Number of citations: 3 www.indianjournals.com
S Kuriachan, MBV Amberkar, MK Mohan… - Indian Journal of …, 2015 - ncbi.nlm.nih.gov
A 53-year-old woman visited her physician complaining of acute breathlessness and productive cough. Her medications included budesonide and formoterol for asthma, fixed-dose …
Number of citations: 6 www.ncbi.nlm.nih.gov
AR Aligave, HS Dhamne, SS Gaikwad… - Journal of Current …, 2011 - search.proquest.com
A simple, sensitive and accurate spectrophotometric method has been developed for the determination of Acebrophylline in bulk drug and capsule. The λ max of the Acebrophyllline …
Number of citations: 8 search.proquest.com
A Patel, R Patil, S Patil, KV Sonar - ajptr.com
… acebrophylline and with combined dosage form [5]. Also on Q-Absorbance ratio estimation of acebrophylline and with combined dosage form [6]. Lot of work done on acebrophylline …
Number of citations: 3 www.ajptr.com
G Agliati - Journal of international medical research, 1996 - journals.sagepub.com
… All 30 patients enrolled in this study received 100 mg acebrophylline twice daily for the assigned period of 14 days, so that overall assessment of efficacy and safety could be performed …
Number of citations: 8 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.